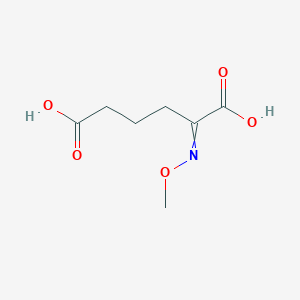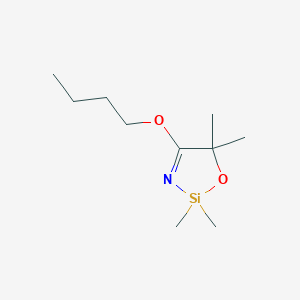
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a hydroxy group, a methyl group, and an ethanone group attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one typically involves the reaction of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one with appropriate reagents under controlled conditions. One common method involves the use of glucose and piperidine in ethanol, followed by the addition of acetic acid and further heating . The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography and high vacuum distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(2-oxo-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one.
Reduction: Formation of 1-(2-hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in scavenging free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 3,4-dihydro-: A similar compound with a different substitution pattern.
2H-Pyran, 3,4-dihydro-6-methyl-: Another related compound with a methyl group at a different position.
Uniqueness
1-(2-Hydroxy-2-methyl-3,6-dihydro-2H-pyran-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and ethanone groups makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
830318-62-2 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-(6-hydroxy-6-methyl-2,5-dihydropyran-4-yl)ethanone |
InChI |
InChI=1S/C8H12O3/c1-6(9)7-3-4-11-8(2,10)5-7/h3,10H,4-5H2,1-2H3 |
Clave InChI |
ZGVFAIYJUNCDKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CCOC(C1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
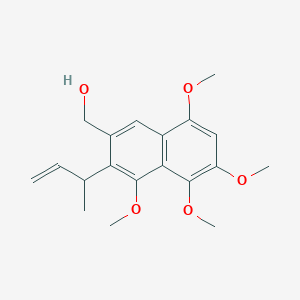
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
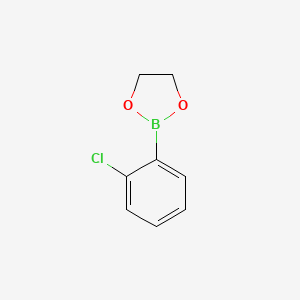

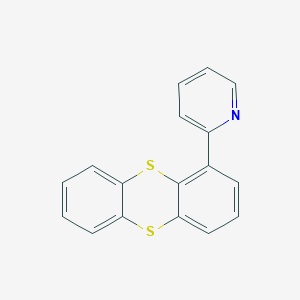
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
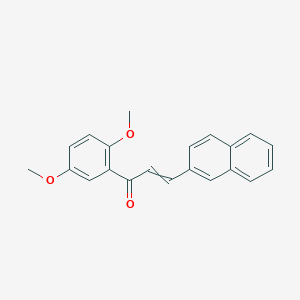
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
